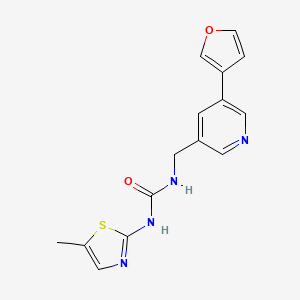![molecular formula C18H14FN7O2S B2441583 N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide CAS No. 1904010-04-3](/img/structure/B2441583.png)
N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bipyridinyl group, a fluoro-substituted benzenesulfonamide group, and a tetrazole group. These groups are known to confer various properties to the compound, such as fluorescence, biological activity, and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available. It’s important to note that the synthesis of complex organic molecules often requires careful planning and optimization to ensure the correct product is obtained .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (bipyridinyl and benzene) could contribute to the stability of the molecule. The tetrazole group, being a heterocycle with high nitrogen content, could contribute to the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. For example, the tetrazole group is known to participate in various reactions, including cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase the compound’s stability and affect its reactivity. The tetrazole group could contribute to the compound’s acidity .Scientific Research Applications
Synthesis and Biochemical Evaluation
Benzenesulfonamides have been synthesized and biochemically evaluated for their potential as inhibitors in various biochemical pathways. For example, sulfonamide derivatives have been studied for their high-affinity inhibition of enzymes like kynurenine 3-hydroxylase, showcasing their utility in investigating pathophysiological roles of specific pathways after neuronal injury (S. Röver et al., 1997).
DNA Binding and Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes highlights the effect of sulfonamide derivatives on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These studies provide insight into the molecular interactions with DNA and the potential therapeutic applications against various cancers (M. González-Álvarez et al., 2013).
Luminescence and Antibacterial Properties
The synthesis of new metal complexes based on sulfamethoxazole, incorporating N-containing auxiliary ligands, has demonstrated structure diversity, luminescence, and antibacterial properties. These compounds have been characterized through X-ray crystal diffraction, spectroscopy, and other methods, highlighting their potential in creating optical materials and antibacterial agents (Xun Feng et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activity , suggesting that the compound may target bacterial enzymes or proteins.
Mode of Action
It’s suggested that the compound’s interaction with its targets could involve electrostatic interactions . This is based on the observation that the electrostatic interaction between the NO2- moiety of a similar compound and the NH2+ group of Lysine of the selected enzymes was a significant factor in binding affinity .
Biochemical Pathways
Given the potential antibacterial activity of the compound , it may interfere with essential biochemical pathways in bacteria, leading to their death or inhibition of growth.
Result of Action
Similar compounds have shown significant antibacterial activity , suggesting that this compound may also have a similar effect.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-3-(2H-tetrazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN7O2S/c19-16-4-3-14(9-15(16)18-23-25-26-24-18)29(27,28)22-10-12-5-7-21-17(8-12)13-2-1-6-20-11-13/h1-9,11,22H,10H2,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNIQUDLSIFECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide](/img/structure/B2441500.png)

![3-[[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2441505.png)
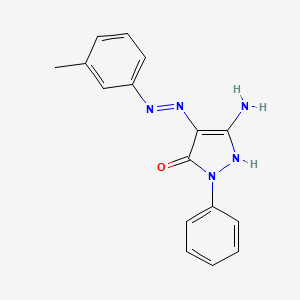
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2441510.png)
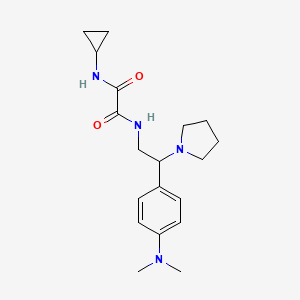
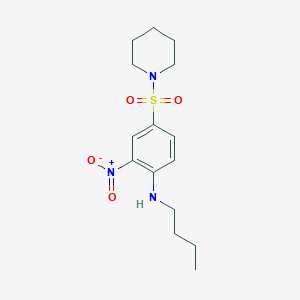
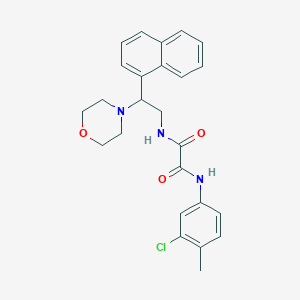
![3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2441514.png)

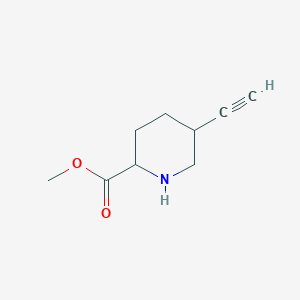
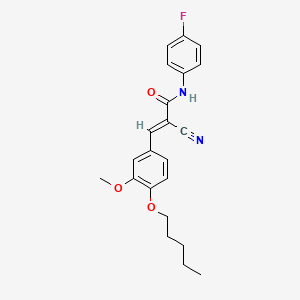
![Methyl 3-({[butyl(methyl)amino]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2441520.png)
